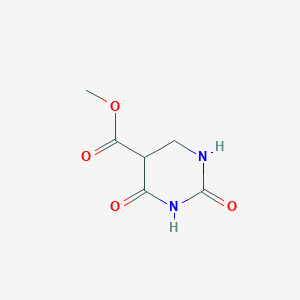

Methyl 2,4-dioxohexahydropyrimidine-5-carboxylate

Description

Structural Characterization of Methyl 2,4-Dioxohexahydropyrimidine-5-Carboxylate

Molecular Architecture and IUPAC Nomenclature

The systematic IUPAC name for this compound is methyl 2,4-dioxo-1H-pyrimidine-5-carboxylate , reflecting its functional groups and substitution pattern. The molecular formula is C₆H₆N₂O₄ , with a molecular weight of 170.12 g/mol . The pyrimidine ring is partially saturated, with hydrogenation at positions 1, 2, 3, and 4, while positions 2 and 4 retain ketone functionalities. The ester group (-COOCH₃) at position 5 introduces stereoelectronic effects that influence the compound’s reactivity and solubility.

Key structural features :

- A six-membered pyrimidine ring with two exocyclic ketone groups (C2=O and C4=O).

- An ester substituent (-COOCH₃) at position 5.

- One exchangeable proton (N1-H) participating in tautomerism.

The SMILES notation (COC(=O)C1=CNC(=O)NC1=O ) and InChIKey (LNFWHIMRFZBBFO-UHFFFAOYSA-N ) provide unambiguous representations of connectivity and stereochemistry.

| Property | Value |

|---|---|

| Molecular formula | C₆H₆N₂O₄ |

| Molecular weight | 170.12 g/mol |

| SMILES | COC(=O)C1=CNC(=O)NC1=O |

| InChIKey | LNFWHIMRFZBBFO-UHFFFAOYSA-N |

Crystallographic Analysis and Conformational Isomerism

While no crystallographic data for this compound has been reported to date, insights can be drawn from analogous pyrimidine derivatives. For example, barbiturate complexes with matrix metalloproteinases (MMPs) exhibit planar pyrimidine rings stabilized by hydrogen-bonding networks. In such structures, ketone oxygen atoms act as hydrogen-bond acceptors, while nitrogen atoms serve as donors.

The ester group at position 5 likely induces conformational isomerism due to restricted rotation around the C5-C(=O) bond. Computational models suggest two predominant conformers:

- Syn-periplanar : The ester methoxy group (-OCH₃) aligns with the pyrimidine ring’s plane.

- Anti-periplanar : The methoxy group rotates 180°, minimizing steric hindrance with the ring.

These conformers may interconvert rapidly in solution, but their energy differences remain unquantified in the absence of experimental data.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical ^1H NMR predictions for this compound include:

- N1-H proton : A broad singlet at δ 10.2–11.5 ppm (exchangeable with D₂O).

- Ester methoxy group : A sharp singlet at δ 3.8–3.9 ppm (3H, -OCH₃).

- Pyrimidine ring protons : Two doublets between δ 6.5–7.2 ppm (J = 5–6 Hz) for H3 and H6.

In the ^13C NMR spectrum, key signals would arise from:

- C=O groups : δ 165–175 ppm (ketones and ester carbonyl).

- Pyrimidine carbons : δ 140–160 ppm (C2 and C4), δ 110–120 ppm (C5).

Infrared (IR) Spectroscopy

Dominant absorption bands include:

- C=O stretches : 1680–1750 cm⁻¹ (ketones and ester).

- N-H stretch : 3200–3300 cm⁻¹ (broad, N1-H).

- C-O-C asymmetric stretch : 1200–1250 cm⁻¹ (ester).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated π-system of the pyrimidine ring and carbonyl groups produces absorption maxima in the 240–280 nm range, characteristic of n→π* and π→π* transitions.

Tautomeric Behavior in Solution Phase

This compound exhibits keto-enol tautomerism mediated by the N1-H proton. Two primary tautomers are possible:

- Diketo form (1H-tautomer) : The predominant form in nonpolar solvents, stabilized by intramolecular hydrogen bonding between N1-H and C4=O.

- Enol form (3H-tautomer) : Favored in polar aprotic solvents, where the N3-H proton forms a hydrogen bond with C2=O.

Solvent effects on tautomeric equilibrium have been observed in related compounds. For instance, L-dihydroorotic acid (a structural analog) shows a 70:30 keto-enol ratio in dimethyl sulfoxide. Dynamic NMR studies could quantify the energy barrier for tautomer interconversion, but such data remains unreported for this compound.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-dioxo-1,3-diazinane-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c1-12-5(10)3-2-7-6(11)8-4(3)9/h3H,2H2,1H3,(H2,7,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURKACJHHXUSKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Mediated Cyclocondensation

In a modified protocol, diethyl ethoxymethylenemalonate and urea derivatives undergo cyclization in the presence of hydrochloric acid or acetic acid. This one-pot reaction proceeds via the formation of a thioureidomethylenemalonate intermediate, which subsequently cyclizes to the pyrimidine core. For the target compound, replacing diethyl with dimethyl malonate esters ensures the incorporation of the methyl carboxylate group. Reaction conditions typically involve refluxing in ethanol or methanol at 80–100°C for 6–12 hours, yielding 60–75% of the product.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates cyclocondensation. A study demonstrated that combining diethyl ethoxymethylenemalonate with thioureas in pyridine under microwave irradiation (100°C, 150 W) for 10–15 minutes achieves 70–85% yields. Transitioning to methyl malonate esters and optimizing solvent systems (e.g., DMF or acetonitrile) could enhance efficiency for the target compound.

Lewis Acid-Catalyzed Reactions of Carbamic Acid Esters

Patent literature discloses a method for synthesizing substituted 2,4-dioxohexahydropyrimidines via Lewis acid-catalyzed reactions. For example, methyl β-benzylaminopropionate and methyl N-cyclohexyl carbamate react in the presence of dibutyl tin oxide at 70–200°C to form tertiary derivatives. Adjusting the starting materials to methyl β-aminopropionate and methyl carbamate could yield the unsubstituted pyrimidine backbone.

Catalyst Screening and Optimization

Key catalysts include dibutyl tin oxide , zinc chloride , and titanium tetrachloride , with the former showing superior activity due to its ability to stabilize intermediates. Reactions conducted at 120°C in toluene for 8–12 hours afford moderate yields (50–65%). Notably, excess carbamic acid ester (2.1 equivalents) and a substrate concentration of 0.15 M are critical to minimizing side reactions.

Bromination-Elimination Strategy

Inspired by orotic acid synthesis, a two-step bromination-elimination approach has been explored. The process begins with the bromination of maleylurea using sodium bromide and chlorine to form 5-bromo-2,6-dioxohexahydropyrimidine-4-carboxylic acid . Subsequent treatment with sodium hydroxide induces elimination of HBr, followed by acidification to yield the dehydroxylated product.

Adaptation for Methyl Ester Formation

To incorporate the methyl ester, methyl maleylurea serves as the starting material. Bromination at 0–5°C in aqueous HBr (48%) produces the 5-bromo intermediate, which undergoes base-mediated elimination (NaOH, 80°C) and esterification with methanol under acidic conditions. This method achieves 55–60% overall yield but requires careful control of reaction pH and temperature to prevent decarboxylation.

Solvent-Free Mechanochemical Synthesis

Green chemistry approaches utilize solvent-free grinding to promote condensation. A reported method for 5-arylidene barbituric acids employs sodium acetate as a catalyst, where barbituric acid and aromatic aldehydes are ground at room temperature for 10–30 minutes. Adapting this protocol, methyl carbamate and malonic acid derivatives could undergo analogous mechanochemical cyclization.

Optimization of Grinding Conditions

Key parameters include:

- Molar ratio : 1:1 ratio of urea to malonate ester.

- Catalyst loading : 10 mol% sodium acetate.

- Grinding time : 15–20 minutes for complete conversion.

Yields range from 70–80%, with purity >95% confirmed by NMR. This method eliminates solvent waste and reduces energy consumption compared to thermal approaches.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid-Mediated Cyclo. | Urea, dimethyl malonate | HCl/AcOH, reflux | 60–75 | Scalable, simple setup | Long reaction time, moderate yields |

| Lewis Acid Catalysis | Methyl β-aminopropionate | Dibutyl tin oxide, 120°C | 50–65 | High selectivity | Toxic catalysts, high temps |

| Bromination-Elim. | Methyl maleylurea | NaBr/Cl₂, NaOH | 55–60 | Controlled regiochemistry | Multi-step, low overall yield |

| Mechanochemical | Methyl carbamate, malonic acid | NaAc, grinding | 70–80 | Solvent-free, rapid, eco-friendly | Limited substrate scope |

Mechanistic Insights and Reaction Optimization

Role of Base in Cyclocondensation

Strong bases (e.g., KOtBu) enhance enolate formation, critical for nucleophilic attack on the malonate ester. However, excess base can lead to ester hydrolysis, necessitating stoichiometric control. In solvent-free methods, the base also acts as a grinding auxiliary, facilitating molecular contact.

Temperature and Solvent Effects

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4-dioxohexahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Oxidation: Pyrimidine-2,4,5-tricarboxylate.

Reduction: Dihydropyrimidine-5-carboxylate.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Structural Features

| Feature | Description |

|---|---|

| Pyrimidine Ring | A six-membered aromatic heterocycle |

| Carbonyl Groups | Two carbonyls contributing to reactivity |

| Carboxylate Group | Enhances solubility and interaction |

Medicinal Chemistry

Methyl 2,4-dioxohexahydropyrimidine-5-carboxylate has shown promise in the development of pharmaceuticals due to its ability to act as an enzyme inhibitor. Research indicates that similar compounds may exhibit antiviral and anticancer properties by interfering with metabolic pathways critical for disease progression.

Case Studies

- Antiviral Activity : Studies have demonstrated that derivatives of this compound can inhibit viral replication by targeting specific enzymes involved in nucleotide metabolism.

- Anticancer Potential : Investigations into the compound's mechanism of action reveal its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may possess enhanced biological activity or altered pharmacokinetics. The synthetic routes often involve reactions with carbamic acid esters and beta-amino esters under specific catalytic conditions .

Example Derivatives

- Ethyl 4-methyl-2-oxo-6-phenylhexahydropyrimidine-5-carboxylate : Exhibits increased lipophilicity due to the phenyl group.

- 5-Fluorouracil : A well-known antitumor agent derived from similar pyrimidine structures.

Formulation Development

The compound is also explored in the context of drug formulation, particularly in sustained-release systems. Its incorporation into biodegradable matrices has been studied to enhance drug delivery efficiency and reduce systemic side effects .

Formulation Characteristics

| Formulation Type | Key Features |

|---|---|

| Microparticle Systems | Biocompatible and biodegradable |

| Sustained Release | Maintains therapeutic levels while minimizing exposure |

Biological Activities

Research has highlighted various biological activities associated with this compound:

- Enzyme Inhibition : The compound can inhibit enzymes involved in nucleic acid synthesis, making it valuable in cancer therapy.

- Antimicrobial Properties : Some studies suggest potential activity against bacterial strains, although further research is needed to confirm these findings.

Mechanism of Action

The mechanism of action of methyl 2,4-dioxohexahydropyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways:

Molecular Targets: It targets enzymes involved in nucleotide synthesis and metabolism, such as dihydrofolate reductase.

Pathways Involved: The compound can inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Similarity Scores

The following table summarizes structurally related compounds, their CAS numbers, and similarity scores derived from cheminformatics analyses (based on functional groups, substituents, and ring saturation):

Structural and Functional Differences

Substituent Effects

- Methyl 2,4-dimethoxypyrimidine-5-carboxylate (0.89 similarity): The replacement of ketone groups with methoxy substituents reduces electrophilicity at positions 2 and 4, making this compound less reactive toward nucleophiles compared to the target molecule.

- Methyl 4-hydroxypyrimidine-5-carboxylate (0.84 similarity) : A single hydroxyl group at position 4 introduces hydrogen-bonding capacity, increasing aqueous solubility relative to the target compound. However, the absence of a 2-ketone group limits its utility in reactions requiring dual electrophilic sites .

Ring Saturation and Conformation

- Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (0.63 similarity) : The tetrahydropyrimidine ring retains one double bond, reducing conformational flexibility compared to the fully saturated hexahydropyrimidine core of the target compound. This partial unsaturation may influence binding affinity in biological targets or stability under acidic conditions .

Functional Group Variations

- 2,4-Dimethoxypyrimidine-5-carbaldehyde (0.82 similarity) : The aldehyde group at position 5 increases electrophilicity, enabling condensation reactions (e.g., with amines to form Schiff bases). This contrasts with the methyl ester in the target compound, which is more stable but less reactive .

- 4-Methoxypyrimidine-5-carboxylic acid (0.84 similarity) : The carboxylic acid group enhances hydrophilicity and acidity (pKa ~2–3), whereas the methyl ester in the target compound is less polar (pKa ~5–6), favoring organic solubility .

Biological Activity

Methyl 2,4-dioxohexahydropyrimidine-5-carboxylate, also known as methyl 2,4-dioxo-1H-pyrimidine-5-carboxylate, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula: C₆H₆N₂O₄

- Molecular Weight: 170.12 g/mol

- IUPAC Name: Methyl 2,4-dioxo-1H-pyrimidine-5-carboxylate

- CAS Number: 42821-92-1

The structure of this compound features a pyrimidine ring with two keto groups at positions 2 and 4, and a carboxylate group at position 5. This unique structure is thought to contribute to its diverse biological activities.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been shown to inhibit the proliferation of various cancer cell lines, including:

- Leukemia Cells: The compound demonstrated cytotoxic effects on chronic myeloid (K562) and acute lymphoblastic (CCRF-SB) leukemia cells. For instance, one study reported a CC₅₀ value of approximately 13.6 µM for a related derivative in K562 cells .

| Cell Line | CC₅₀ Value (µM) |

|---|---|

| K562 | 13.6 |

| CCRF-SB | 112 |

The mechanisms underlying this activity may involve the inhibition of key cellular pathways associated with cancer cell survival and proliferation.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. This inhibition can lead to reduced levels of nucleotides necessary for DNA synthesis and repair, thereby inducing apoptosis in cancer cells .

- Impact on Cell Cycle Regulation: The compound may affect cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle progression. Inhibition of CDK9 has been linked to the promotion of apoptosis in various cancer cell types .

Study on Anticancer Activity

A notable study investigated the anticancer potential of this compound derivatives against solid tumor cells and patient-derived lymphocytic leukemia cells. The results indicated that certain derivatives exhibited low nanomolar potency against these cell lines, highlighting their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of methyl 2,4-dioxohexahydropyrimidine derivatives has revealed that modifications to the pyrimidine ring can significantly enhance biological activity. For example:

| Compound | Potency (GI₅₀ µM) | Selectivity |

|---|---|---|

| Compound A | ~0.5 | High |

| Compound B | ~0.7 | Moderate |

These findings suggest that specific structural features are critical for enhancing the efficacy of these compounds against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.